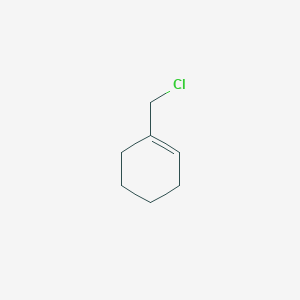![molecular formula C5H15NO6P2 B14681516 [(Butylamino)methanediyl]bis(phosphonic acid) CAS No. 32579-17-2](/img/structure/B14681516.png)
[(Butylamino)methanediyl]bis(phosphonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Butylamino)methanediyl]bis(phosphonic acid) is an organophosphorus compound characterized by the presence of a butylamino group attached to a methanediyl bis(phosphonic acid) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Butylamino)methanediyl]bis(phosphonic acid) typically involves the reaction of dialkyl phosphonate esters with bromotrimethylsilane (BTMS) to form bis(trimethylsilyl)esters, which are then converted into the target phosphonic acid through solvolysis .
Industrial Production Methods
Industrial production of [(Butylamino)methanediyl]bis(phosphonic acid) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The McKenna reaction remains a preferred method due to its scalability and reliability .
Chemical Reactions Analysis
Types of Reactions
[(Butylamino)methanediyl]bis(phosphonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield different phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted organophosphorus compounds. These products have diverse applications in different fields .
Scientific Research Applications
[(Butylamino)methanediyl]bis(phosphonic acid) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [(Butylamino)methanediyl]bis(phosphonic acid) involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
[(Butylamino)methanediyl]bis(phosphonic acid) can be compared with other similar compounds such as:
Phosphoric acid derivatives: These compounds have similar structural features but differ in their reactivity and applications.
Phosphinic acid derivatives: These compounds are known for their bioisosteric properties and are used in medicinal chemistry.
Aminophosphonates: These compounds share the aminophosphonic acid moiety and are widely studied for their biological activities.
The uniqueness of [(Butylamino)methanediyl]bis(phosphonic acid) lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
32579-17-2 |
|---|---|
Molecular Formula |
C5H15NO6P2 |
Molecular Weight |
247.12 g/mol |
IUPAC Name |
[butylamino(phosphono)methyl]phosphonic acid |
InChI |
InChI=1S/C5H15NO6P2/c1-2-3-4-6-5(13(7,8)9)14(10,11)12/h5-6H,2-4H2,1H3,(H2,7,8,9)(H2,10,11,12) |
InChI Key |
AEDPOTDCAAOODK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






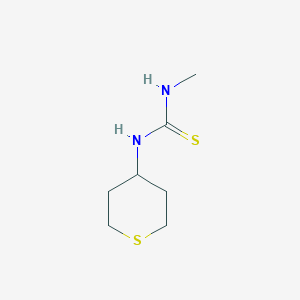
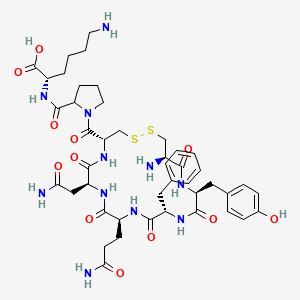
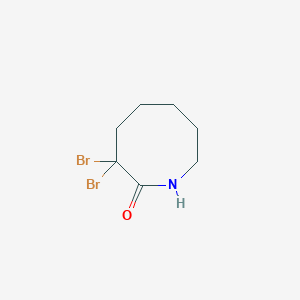
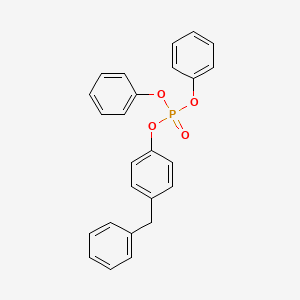
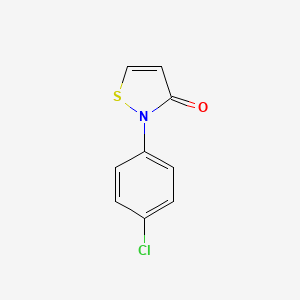

![Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate](/img/structure/B14681488.png)
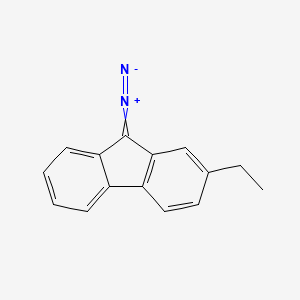
![(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14681497.png)
